8-Hydroxy-7-nitroquinoline-5-sulfonic acid
Description
Contextual Significance of Quinolone Derivatives in Chemical Sciences
Quinoline (B57606), a heterocyclic aromatic compound, and its derivatives are considered privileged structures in medicinal chemistry and materials science. noveltyjournals.comchemrj.orgresearchgate.net These compounds are not only abundant in nature but can also be synthesized through various established methods. scispace.comresearchgate.net The versatility of the quinoline scaffold allows for functionalization at multiple positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. researchgate.net
Historically, quinoline derivatives have been at the forefront of therapeutic advancements, with quinine (B1679958) being a cornerstone in the treatment of malaria. noveltyjournals.com Modern research has expanded their applications, revealing their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net The ability of the 8-hydroxyquinoline (B1678124) scaffold to chelate metal ions is a key feature that underpins many of its biological and analytical applications. researchgate.net This metal-chelating property can influence biological processes and is a focal point in the design of new therapeutic agents and analytical reagents. researchgate.net
Rationale for Dedicated Scholarly Investigation of 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid
The dedicated scholarly investigation of this compound stems from the unique combination of functional groups on the quinoline core. The 8-hydroxy group is a known metal-chelating moiety, making the compound a candidate for applications in analytical chemistry and as a potential modulator of metal-dependent biological processes. researchgate.netamerican.edu The introduction of a nitro group, an electron-withdrawing substituent, can significantly alter the electronic properties of the quinoline ring system, potentially enhancing its biological activity. nih.gov For instance, the related compound 5-nitro-8-hydroxyquinoline (nitroxoline) is recognized for its antibacterial and anticancer properties. nih.gov
Furthermore, the sulfonic acid group imparts increased water solubility, a desirable characteristic for many chemical and biological applications. uci.edu This enhanced solubility distinguishes it from many other quinoline derivatives that suffer from poor solubility, which can limit their practical use. nih.gov A crystallographic study of this compound monohydrate has confirmed its zwitterionic nature, with a deprotonated sulfonic group and a protonated quinoline nitrogen atom, which influences its intermolecular interactions and solid-state structure. nih.gov The combination of a strong chelating site, an electron-withdrawing group, and a solubilizing functional group makes this compound a compound of significant interest for fundamental research and potential applications.
Overview of Current Research Trajectories and Future Directions
Current research on quinoline derivatives is vibrant, with a focus on synthesizing novel analogues and exploring their therapeutic potential and material science applications. acs.org For this compound and related compounds, several research trajectories are evident.
One major area of focus is the continued exploration of their metal-chelating properties for analytical applications. The development of sensitive and selective reagents for the detection and quantification of metal ions remains a significant goal in analytical chemistry. american.eduuci.edu The functional groups present in this compound make it a promising candidate for such applications, and future research will likely involve detailed studies of its complexation with a wider range of metal ions.
Another key trajectory is the investigation of the biological activities of this and similar compounds. The presence of the nitro group suggests that studies into its antimicrobial and anticancer properties are warranted. nih.gov Future research could involve screening against various pathogens and cancer cell lines to determine its efficacy and mechanism of action. The replacement of the nitro group with other functionalities, such as a boronic acid, is also an emerging area of research to develop new therapeutic agents. rsc.org
Furthermore, the synthesis of new derivatives based on the this compound scaffold is a promising future direction. By modifying the substituents on the quinoline ring, researchers can fine-tune the compound's properties to optimize its performance in specific applications, be it as a more selective analytical reagent or a more potent therapeutic agent.
Detailed Research Findings
While specific, detailed research data for this compound is limited in the public domain, we can extrapolate potential applications based on closely related structures. For example, a derivative, 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, has been successfully used for the spectrophotometric determination of zinc. The table below illustrates the type of data that would be crucial for characterizing the analytical performance of this compound.
Table 1: Illustrative Analytical Parameters for Metal Ion Determination
| Parameter | Value (for 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid with Zinc) |
| Molar Absorptivity | 3.75 x 10⁴ L mol⁻¹ cm⁻¹ |
| Detection Limit | 15 ng mL⁻¹ |
| Optimal pH | 9.2 |
| Stability of Complex | > 24 hours |
| This data is for a related compound and serves as an example of the research findings that would be valuable for this compound. acs.org |
Properties
IUPAC Name |
8-hydroxy-7-nitroquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O6S/c12-9-6(11(13)14)4-7(18(15,16)17)5-2-1-3-10-8(5)9/h1-4,12H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIZKIGPOVCSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314164 | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-63-5 | |
| Record name | NSC280899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 8 Hydroxy 7 Nitroquinoline 5 Sulfonic Acid
Established Synthetic Routes and Reaction Mechanisms for 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid
The primary route to this compound involves a two-step process: the sulfonation of 8-hydroxyquinoline (B1678124) followed by a regioselective nitration. The order of these steps is crucial and is dictated by the directing effects of the substituents on the quinoline (B57606) ring.
The initial step in the synthesis is the sulfonation of 8-hydroxyquinoline to produce the key intermediate, 8-hydroxyquinoline-5-sulfonic acid. nih.govnist.gov This reaction is a classic electrophilic aromatic substitution where the hydroxyl group at the C-8 position directs the incoming electrophile. The hydroxyl group is a strongly activating, ortho, para-director. Consequently, sulfonation occurs predominantly at the C-5 (para) position.
The reaction is typically carried out by treating 8-hydroxyquinoline with fuming sulfuric acid (oleum). patsnap.comgoogle.com The conditions can be optimized to maximize the yield of the desired 5-sulfonic acid derivative and minimize the formation of other isomers. Several patented methods detail specific conditions for this transformation.
| Starting Material | Reagents | Temperature | Reaction Time | Outcome | Reference |
|---|---|---|---|---|---|
| Quinoline | 65% Fuming Sulfuric Acid | 120°C | 3 hours | 8-Quinolinesulfonic acid | patsnap.com |
| Quinoline | Fuming Sulfuric Acid | 90-110°C | 3 hours | 8-Quinolinesulfonic acid | google.com |
| 8-Hydroxyquinoline | Chlorosulfonic Acid | Room Temperature | 24 hours | 8-Hydroxyquinoline-5-sulfonyl chloride | nih.gov |
The second crucial step is the nitration of the 8-hydroxyquinoline-5-sulfonic acid intermediate. This subsequent electrophilic aromatic substitution introduces a nitro group onto the ring. The position of nitration is governed by the combined directing effects of the C-8 hydroxyl group and the C-5 sulfonic acid group. The hydroxyl group strongly activates the ortho C-7 position, while the sulfonic acid group, a deactivating meta-director, also directs towards the C-7 position. This concerted effect leads to the highly regioselective formation of this compound.
The nitration is typically achieved using a nitrating agent such as nitric acid, often in the presence of sulfuric acid which facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. masterorganicchemistry.com Research has shown that 8-hydroxyquinoline itself can be nitrated under various conditions. For instance, treatment with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline, indicating the high reactivity of the C-5 and C-7 positions. pw.edu.pl The synthesis of 5-nitro-8-hydroxyquinoline has also been well-established, often involving a nitrosation-oxidation sequence. researchgate.net For the target compound, starting with the 5-sulfonated precursor ensures the nitro group is installed selectively at the C-7 position.
Both sulfonation and nitration proceed via the electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comunacademy.com This mechanism can be broken down into key stages:
Generation of the Electrophile : For sulfonation with fuming sulfuric acid, the electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com For nitration, the reaction between nitric acid and sulfuric acid generates the potent nitronium ion (NO₂⁺). masterorganicchemistry.com
Nucleophilic Attack : The π-electron system of the quinoline ring attacks the electrophile. In the case of 8-hydroxyquinoline, the benzene (B151609) ring portion is significantly more activated towards EAS than the pyridine (B92270) ring, especially under acidic conditions where the pyridine nitrogen is protonated. stackexchange.com
Formation of the Sigma Complex : This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the position of substitution. For the nitration of 8-hydroxyquinoline-5-sulfonic acid, attack at C-7 allows for resonance structures where the positive charge is effectively stabilized by the electron-donating hydroxyl group at C-8.
Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The reversibility of the sulfonation reaction is a notable mechanistic feature that can be utilized in synthesis, sometimes allowing the sulfonic acid group to be used as a temporary blocking group to direct other substituents before being removed. unacademy.com
Advanced Strategies for Derivatization and Analog Synthesis
The rich chemistry of the this compound scaffold allows for extensive derivatization to produce a wide range of analogues. These modifications can be targeted at the sulfonic acid group or other positions on the quinoline ring.
A common strategy for creating analogues involves the chemical modification of the sulfonic acid group. The sulfonic acid can be converted into a more reactive sulfonyl chloride, typically using chlorosulfonic acid or thionyl chloride. nih.govresearchgate.net This 8-hydroxy-7-nitroquinoline-5-sulfonyl chloride intermediate is a versatile precursor for a variety of derivatives.
For example, reacting the sulfonyl chloride with various primary or secondary amines yields a library of sulfonamides. This approach has been used to synthesize a series of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives, demonstrating the feasibility of creating diverse structures based on this scaffold. researchgate.net
| Parent Scaffold | Reaction | Reagents | Product Class | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Chlorosulfonation | Chlorosulfonic Acid | Sulfonyl Chloride | nih.gov |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Amination | Various Amines | Sulfonamides | nih.gov |
| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | Chlorination & Amination | Chlorosulfonic Acid, then Amines | 7-Iodo-5-sulfonamides | researchgate.net |
Selective functionalization at specific ring positions allows for the synthesis of analogues with varied substitution patterns. The C-7 position, activated by the C-8 hydroxyl group, is a primary site for electrophilic attack.
At the C-7 Position : Besides nitration, other electrophilic substitutions can be directed to the C-7 position. Halogenation (bromination, iodination) can introduce different substituents. For instance, 7-iodo-8-hydroxyquinoline-5-sulfonic acid is a known compound. researchgate.net Furthermore, nitrosation of 8-hydroxyquinoline-5-sulfonic acid in an alkaline medium has been shown to selectively yield 7-nitroso-8-hydroxyquinoline-5-sulfonate, highlighting the reactivity of the C-7 position. koreascience.kr
At the C-5 Position : While occupied by the sulfonic acid group in the parent compound, analogues can be created by starting with 8-hydroxyquinolines that are already substituted at C-5 with other groups (e.g., halogens, aryl groups) prior to functionalization at C-7. scispace.comrroij.com Suzuki cross-coupling reactions on 5-bromo-8-hydroxyquinoline are a common method to introduce aryl groups at the C-5 position. scispace.comrroij.com These substituted precursors could then potentially undergo nitration at the C-7 position to yield a different class of analogues.
These strategies provide a robust toolbox for medicinal chemists to systematically modify the this compound structure and explore structure-activity relationships for various biological targets.
The Synthesis and Derivatization of this compound: A Scientific Overview
The synthesis of this compound would logically proceed via a two-step process, beginning with the sulfonation of 8-hydroxyquinoline, followed by a controlled nitration.
The initial step involves the sulfonation of 8-hydroxyquinoline to yield 8-hydroxyquinoline-5-sulfonic acid. This is a well-established reaction, typically achieved by treating 8-hydroxyquinoline with a sulfonating agent such as fuming sulfuric acid. The sulfonic acid group is directed to the 5-position due to the activating and directing effects of the hydroxyl group.
The subsequent and more challenging step is the selective nitration of 8-hydroxyquinoline-5-sulfonic acid at the 7-position. The presence of both a hydroxyl and a sulfonic acid group on the quinoline ring complicates the regioselectivity of the nitration reaction. The hydroxyl group is an activating ortho-, para-director, while the sulfonic acid group is a deactivating meta-director. Therefore, the reaction conditions, including the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and temperature, would need to be carefully controlled to favor the introduction of the nitro group at the 7-position, which is ortho to the hydroxyl group and meta to the sulfonic acid group. Research on the nitration of 8-hydroxyquinoline itself has shown that dinitration to form 5,7-dinitro-8-hydroxyquinoline can occur, highlighting the need for precise control to achieve the desired mono-nitro derivative. pw.edu.pl
Exploration of Novel Coupling Reactions and Synthetic Pathways
While specific novel coupling reactions for this compound are not documented in the reviewed literature, the inherent reactivity of the quinoline core, along with its hydroxyl, nitro, and sulfonic acid substituents, presents numerous possibilities for the exploration of new synthetic pathways and derivatizations.
The presence of the sulfonic acid group, for instance, allows for the synthesis of a variety of sulfonamide derivatives. The conversion of the sulfonic acid to a sulfonyl chloride would be the first step, which could then be reacted with a wide range of primary and secondary amines to generate a library of novel sulfonamides. This approach has been successfully employed for the derivatization of 8-hydroxyquinoline-5-sulfonic acid itself.
Furthermore, the nitro group at the 7-position opens up avenues for further functionalization. Reduction of the nitro group to an amino group would yield 7-amino-8-hydroxyquinoline-5-sulfonic acid. This amino functionality could then serve as a handle for a variety of coupling reactions, such as diazotization followed by azo coupling to form novel azo dyes, or amide bond formation with various carboxylic acids to produce a new class of derivatives.
The development of novel synthetic pathways could also focus on alternative strategies to introduce the nitro and sulfonic acid groups, potentially through different starting materials or catalytic methods, to improve yield and regioselectivity.
Table of Potential Derivative Classes of this compound
| Derivative Class | Functional Group Targeted | Potential Reagents and Reactions |
| Sulfonamides | Sulfonic Acid | Thionyl chloride followed by various amines |
| Azo Dyes | Nitro Group (after reduction) | Sodium nitrite/HCl followed by coupling partners |
| Amides | Nitro Group (after reduction) | Acyl chlorides, carboxylic acids with coupling agents |
Coordination Chemistry and Metal Ion Interactions of 8 Hydroxy 7 Nitroquinoline 5 Sulfonic Acid
Ligand Properties and Chelation Characteristics of 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid
The ability of this compound to form stable metal complexes is dictated by several key factors, including its electronic properties, how it behaves in solution at different pH levels, and its three-dimensional structure.
This compound functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.org The presence of the electron-withdrawing nitro group at the 7-position and the sulfonic acid group at the 5-position influences the electron density on these donor atoms. This electronic modification can affect the strength and stability of the resulting metal complexes. The molecule can participate in charge-transfer interactions, acting as an electron donor in the formation of complexes. researchgate.net The chelating ability of 8-hydroxyquinoline (B1678124) derivatives is central to their biological and chemical applications, and this is directly tied to their capacity to donate electrons to form coordinate bonds with metal ions. nih.gov
The behavior of this compound in solution is governed by its protonation equilibria. The molecule possesses multiple ionizable groups: the sulfonic acid group, the quinolinium nitrogen, and the hydroxyl group. The sulfonic acid group is strongly acidic and exists in its deprotonated sulfonate form over a wide pH range. The protonation of the quinoline nitrogen and the deprotonation of the hydroxyl group are key to its function as a chelating agent. nih.gov
The acidity constants (pKa values) dictate the species of the ligand present at a given pH, which in turn affects its availability and affinity for metal ion binding. Characterization of these protonation processes is crucial for understanding its interaction with metal ions in biological and environmental systems. nih.gov For instance, in a related compound, 8-hydroxyquinoline-2-carboxylic acid, the protonation constants have been determined potentiometrically, highlighting the importance of such measurements in understanding ligand behavior. unict.it
Table 1: Protonation Constants for Related 8-Hydroxyquinoline Derivatives
| Compound | pKa1 (COOH) | pKa2 (NH+) | pKa3 (OH) | Conditions |
|---|
The three-dimensional structure and conformational flexibility of this compound also play a role in its chelation characteristics. X-ray crystallography studies of the monohydrate form reveal that the molecule exists as a zwitterion, with a deprotonated sulfonic group and a protonated quinoline nitrogen atom that interacts with the hydroxyl oxygen atom. nih.gov The nitro group is oriented at an angle of 32.2(1) degrees with respect to the quinoline ring system. nih.gov This specific conformation is stabilized by intramolecular hydrogen bonding. These intramolecular interactions can influence the pre-organization of the ligand for metal binding, potentially affecting the kinetics and thermodynamics of complex formation.
Formation and Characterization of Metal-8-Hydroxy-7-nitroquinoline-5-sulfonic Acid Complexes
The interaction of this compound with various metal ions leads to the formation of coordination complexes with distinct stoichiometries, stabilities, and geometries.
This compound forms complexes with a range of metal ions, and the stoichiometry of these complexes is often found to be 1:1 or 1:2 (metal:ligand). The stability of these complexes is quantified by their formation or stability constants (log β). For instance, a derivative, 5-nitro-8-hydroxyquinoline-proline hybrid, has been studied for its complex formation with Fe(III), Fe(II), Cu(II), and Zn(II). researchgate.net While specific stability constants for this compound with all the listed metals were not found, the general principles of chelation by 8-hydroxyquinoline derivatives suggest the formation of stable complexes. The stability of metal complexes with similar ligands, such as salicylic (B10762653) acid, has been determined spectrophotometrically, with Fe(III) generally forming more stable complexes than Al(III). chemsociety.org.ng The high stability of these complexes is a key factor in their various applications. ijsr.net
Table 2: Formation Constants (logβ) for Metal Complexes with a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid Ligand
| Metal Ion | Complex Stoichiometry (Metal:Ligand) | logβ | Conditions |
|---|---|---|---|
| Fe(III) | 1:1 | 12.3 | I = 0.1 M (KCl); t = 25.0 °C |
| Fe(III) | 1:2 | 23.4 | I = 0.1 M (KCl); t = 25.0 °C |
| Fe(III) | 1:3 | 32.5 | I = 0.1 M (KCl); t = 25.0 °C |
| Cu(II) | 1:1 | 10.5 | I = 0.1 M (KCl); t = 25.0 °C |
| Cu(II) | 1:2 | 19.5 | I = 0.1 M (KCl); t = 25.0 °C |
| Zn(II) | 1:1 | 8.2 | I = 0.1 M (KCl); t = 25.0 °C |
Note: This data is for a related ligand, HQNO2-L-Pro, and serves to illustrate the typical stoichiometries and stability constants observed for such complexes. researchgate.net
The coordination of this compound to a metal center typically occurs in a bidentate fashion through the quinoline nitrogen and the hydroxyl oxygen. This (N,O⁻) coordination is a hallmark of 8-hydroxyquinoline-type ligands. nih.govrsc.org The resulting metal complexes can adopt various geometries depending on the metal ion, its oxidation state, and the stoichiometry of the complex. For example, with divalent metal ions like Cu(II) and Ni(II), 8-hydroxyquinoline can form complexes with square planar or octahedral geometries. scirp.org In the case of a related ligand, 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron), it coordinates to the UO₂²⁺ ion through the nitrogen and phenolic oxygen atoms, resulting in a seven-coordinate pentagonal bipyramidal geometry. researchgate.net The sulfonic group in ferron often remains uncoordinated but plays a role in stabilizing the crystal structure through hydrogen bonding. researchgate.net It is plausible that this compound behaves similarly, with the sulfonate group enhancing aqueous solubility and participating in intermolecular interactions.
Influence of pH and Solvent on Complex Formation
The formation of metal complexes with this compound (HQS-NO₂) is profoundly influenced by the pH of the solution and the nature of the solvent system. These factors dictate the speciation of the ligand and the metal ion, thereby controlling the stability and structure of the resulting complexes.
The pH of the medium governs the protonation state of both the sulfonic acid group and the phenolic hydroxyl group of HQS-NO₂. In strongly acidic solutions, the ligand exists in its fully protonated form. As the pH increases, the sulfonic acid group, being strongly acidic, is the first to deprotonate, followed by the hydroxyl group at higher pH values. The formation of metal complexes, which typically involves the displacement of the proton from the hydroxyl group and coordination of the metal ion to the phenolate (B1203915) oxygen and the quinoline nitrogen, is therefore highly pH-dependent.
Studies on analogous 8-hydroxyquinoline derivatives, such as 8-hydroxyquinoline-5-sulfonic acid (HQS), have shown that the optimal pH for complex formation and for observing properties like fluorescence lies in a range where the ligand is deprotonated enough to bind the metal ion, but before the extensive formation of metal hydroxo complexes at higher pH. nih.gov For instance, the fluorescence intensity of metal-HQS complexes is often measured at specific pH values (e.g., pH 5 to 8) to maximize the signal, balancing ligand availability and metal hydrolysis. nih.gov
The stability of the formed complexes is also a function of pH. For a related compound, a 5-nitro-8-hydroxyquinoline-proline hybrid, the speciation of metal complexes with ions like Cu(II), Fe(II), and Fe(III) changes significantly with pH. nih.gov The relative stability of different metal complexes at a specific pH can be compared using pM values (-log[M], where [M] is the concentration of the free metal ion), which provide a measure of the metal-binding affinity of the ligand under those conditions. nih.gov
The solvent composition also plays a critical role in the complexation equilibrium. The use of mixed aqueous-organic solvents, such as water-dimethylformamide (DMF), can alter the dielectric constant of the medium, which in turn affects the electrostatic interactions and the stability of the charged species in solution. nih.govscirp.org While detailed studies on a wide range of solvents for HQS-NO₂ are not extensively documented in the provided context, research on similar 8-hydroxyquinoline derivatives indicates that solvents can influence solubility of the ligand and its complexes, and can also affect the kinetics and thermodynamics of complex formation. scirp.orgscispace.com For example, some metal complexes of 8-hydroxyquinoline are sparingly soluble in water but show good solubility in organic solvents like methanol, chloroform, and DMSO. scirp.orgscirp.org
Structural Elucidation of Metal-8-Hydroxy-7-nitroquinoline-5-sulfonic Acid Complexes
The determination of the precise three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their chemical properties and potential applications. This is achieved through a combination of solid-state and solution-phase analytical techniques.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of crystalline solids. The crystal structure of this compound monohydrate itself has been determined, revealing that the molecule exists as a zwitterion in the solid state. nih.gov In this form, the sulfonic acid group is deprotonated (-SO₃⁻), and the quinoline nitrogen atom is protonated, forming an intramolecular hydrogen bond with the hydroxyl oxygen atom. nih.gov
When forming complexes with metal ions, this compound typically acts as a bidentate chelating agent, coordinating through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. nih.govresearchgate.net While specific crystal structures of metal complexes with this compound were not detailed in the provided search results, extensive crystallographic studies on closely related ligands like 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron) and other 8-hydroxyquinoline derivatives provide significant insight into the expected coordination geometries. researchgate.net
Table 1: Crystallographic Data for this compound Monohydrate and a Related Metal Complex
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|---|
| This compound monohydrate | C₉H₆N₂O₆S·H₂O | Not specified | Not specified | Zwitterionic form with a deprotonated sulfonic group and a protonated quinoline nitrogen. | nih.gov |
| Mercury(II) chloride adduct of 7-iodo-8-hydroxyquinoline-5-sulfonic acid | [HgCl₂(C₉H₆INO₄)·H₂O] | Monoclinic | P2₁/c | Distorted square planar geometry around Hg(II). | researchgate.net |
Advanced Spectroscopic Techniques for Solution-Phase Structure (e.g., EPR, multinuclear NMR)
While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) are invaluable for probing the structure and dynamics of metal complexes in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying metal complexes that contain unpaired electrons, such as those of Cu(II) and Fe(III). nih.govmdpi.com EPR spectra are sensitive to the coordination environment of the paramagnetic metal ion, including the number and type of coordinating atoms and the geometry of the complex.
In studies of Cu(II) complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid, EPR spectroscopy was used to identify different species in solution as a function of pH. nih.gov The analysis of the anisotropic EPR parameters from frozen solution spectra allowed for the characterization of mono- and bis-ligand complexes with an (N,O⁻) coordination mode, as well as the identification of dinuclear species at certain pH values and metal-to-ligand ratios. nih.gov Similarly, EPR has been employed to examine the coordination of Cu²⁺ and Fe³⁺ ions to 8-hydroxyquinoline-5-sulfonic acid that is incorporated into a polymer matrix, confirming the complex formation within the material. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy is a versatile tool for studying the solution structure of diamagnetic metal complexes, such as those of Zn(II). ¹H NMR can be used to monitor changes in the chemical shifts of the ligand protons upon coordination to a metal ion. For instance, in the Zn(II) complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid, ¹H NMR spectra confirmed complex formation across a wide pH range. nih.gov Significant line broadening observed in the aromatic region at certain pH values indicated a fast ligand-exchange rate on the NMR timescale between the free ligand and the mono-ligand complex. nih.gov
Furthermore, ¹³C NMR data is available for 8-hydroxyquinoline-5-sulfonic acid, which can serve as a reference for studying the changes in the carbon skeleton upon complexation. chemicalbook.com The coordination of a metal ion would be expected to cause shifts in the ¹³C resonances of the carbon atoms near the binding site (C8-OH and the carbons of the nitrogen-containing ring).
Table 2: Application of Spectroscopic Techniques for Structural Elucidation in Solution
| Technique | Metal Ion | Ligand System | Information Obtained | Reference |
|---|---|---|---|---|
| EPR | Cu(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | Identification of mono-, bis-, and dinuclear species; confirmation of (N,O⁻) coordination. | nih.gov |
| ¹H NMR | Zn(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | Confirmation of complex formation; evidence of ligand exchange dynamics. | nih.gov |
| EPR | Cu(II), Fe(III) | 8-hydroxyquinoline-5-sulfonic acid in a polymer matrix | Confirmation of coordination within the material. | mdpi.comnih.gov |
Advanced Spectroscopic Characterization and Photophysical Investigations
Comprehensive Spectroscopic Analysis of 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid and its Derivatives
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. Techniques such as NMR, FTIR, Raman, UV-Vis, and mass spectrometry collectively provide a complete picture of its molecular identity and purity.
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of quinoline (B57606) derivatives. The chemical shifts and coupling constants of the protons and carbon atoms in the aromatic rings provide a detailed map of the electron distribution within the molecule.
In studies of 8-hydroxyquinoline (B1678124) and its 5-substituted analogues, such as 5-nitro-8-hydroxyquinoline, spectra are often recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). consensus.app The chemical shifts are influenced by the nature and position of the substituents on the quinoline ring. For instance, the ¹H and ¹³C chemical shifts in these compounds generally show an approximately linear correlation with the total charge densities on the carbon atoms. consensus.app
For new 8-hydroxyquinoline derivatives, such as (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) and (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2), ¹H and ¹³C NMR analyses are critical for confirming their successful synthesis. najah.edu The spectra reveal characteristic signals for the protons and carbons of the quinoline and benzoate (B1203000) moieties, confirming the expected molecular structure. najah.edu Similarly, the structure of derivatives like 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid has been confirmed using ¹H and ¹³C NMR spectrometry. scielo.brresearchgate.net In its zwitterionic monohydrate form, this compound exhibits a protonated quinoline nitrogen atom that interacts with the hydroxy oxygen atom. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 8-Hydroxyquinoline Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | ¹H | 5.05 (s, 1H, OH), 4.19 (s, 2H, CH₂), 7.07–8.86 (m, 9H, ArH) | najah.edu |
| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | ¹³C | 49.38 (CH₂), 153.90 (Ar C-OH), 167.26 (C=O), 110.85–148.48 (Ar-quinoline), 128.34-139.32 (Ar-benzene) | najah.edu |
| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | ¹H | 4.39 (s, 1H, OH), 4.35 (s, 2H, CH₂), 7.05–8.61 (m, 9H, ArH) | najah.edu |
| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | ¹³C | 59.84 (CH₂), 146.04 (Ar C-OH), 152.26 (C=O), 114.59–145.07 (Ar-quinoline), 123.66-146.48 (Ar-benzene) | najah.edu |
FTIR and Raman spectroscopy are used to identify the functional groups and characterize the vibrational modes of the molecule. The infrared spectrum of 8-hydroxyquinoline-5-sulfonic acid shows characteristic absorption bands corresponding to its various functional groups. nist.gov The spectrum of the parent compound, 8-hydroxyquinoline (8-HQ), displays a phenolic -OH stretching vibration around 3160 cm⁻¹ and C=C and C=N stretching vibrations in the 1000-1600 cm⁻¹ range. researchgate.net Upon complexation with metal ions, shifts in these vibrational frequencies are observed. For example, a broad band in the 3370-3500 cm⁻¹ region in the spectrum of a silver-8-HQ complex is attributed to the coordination of the ligand with the metal ion via the phenolic oxygen atom. researchgate.net The band for the C=N group in the free ligand shifts to a lower frequency in its metal complexes. researchgate.net
For derivatives such as 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, IR spectrometry is used alongside NMR to confirm the structure. scielo.brresearchgate.net These spectra provide evidence for the key functional groups, including the sulfonic acid, nitro, and azo groups, through their characteristic vibrational frequencies.
Table 2: Characteristic Infrared (IR) Absorption Bands for 8-Hydroxyquinoline and its Derivatives
| Compound/Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline (8-HQ) | Phenolic O-H stretch | ~3160 | researchgate.net |
| 8-Hydroxyquinoline (8-HQ) | C=C and C=N stretch | 1000 - 1600 | researchgate.net |
| 8-HQ Metal Complex | Coordinated O-H stretch | 3370 - 3500 | researchgate.net |
| 8-HQ Metal Complex | C=N stretch | 1581 - 1590 | researchgate.net |
| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | C=N (ring) | 1629 | scielo.br |
| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | N=N | 1420 | scielo.br |
| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | SO₃H | 1170 | scielo.br |
| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | NO₂ | 1529, 1347 | scielo.br |
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and to monitor changes upon complexation with metal ions. The UV-Vis spectrum of 8-hydroxyquinoline-5-sulfonic acid (HQS) in its neutral form exhibits absorption bands corresponding to π-π* transitions around 240 nm and n-π* transitions at 305 nm. tsijournals.com In alkaline solutions, deprotonation of the hydroxyl group leads to a shift in these bands to 255 nm and 335-345 nm, respectively. tsijournals.com
The complexation of HQS and its derivatives with metal ions is readily followed by UV-Vis spectroscopy. uci.edursc.org For example, the formation of a complex between 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid and zinc(II) is studied spectrophotometrically, with the complex exhibiting a molar ratio of 1:2 (zinc:ligand). scielo.brresearchgate.net The complexation of 8-hydroxyquinoline derivatives with Fe(III) and other metal ions is also characterized by this technique, which is suitable for determining the stoichiometry of the resulting complexes. scirp.orgsigmaaldrich.com The spectra of these complexes often show new charge-transfer bands that are not present in the free ligand. nih.gov
Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for 8-Hydroxyquinoline-5-sulfonic Acid (HQS) and Related Complexes
| Compound | Conditions | λₘₐₓ (nm) | Transition | Reference |
|---|---|---|---|---|
| HQS (Neutral Form) | pH 4-8 | 240, 305 | π-π, n-π | tsijournals.com |
| HQS (Anionic Form) | pH 9-12 | 255, 335-345 | π-π, n-π | tsijournals.com |
| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid-Zn(II) Complex | pH 9.2 | 430, 520 | Charge Transfer | scielo.brresearchgate.net |
| 8-Hydroxyquinoline-Co(II) Complex | Methanol | 371 | Charge Transfer | scirp.org |
| 8-Hydroxyquinoline-Ni(II) Complex | Methanol | 366 | Charge Transfer | scirp.org |
Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of this compound and its derivatives. The monoisotopic mass of the target compound (C₉H₆N₂O₆S) can be precisely determined, providing confirmation of its elemental composition. nih.gov Electron ionization mass spectrometry data is available for the related compound, 8-hydroxyquinoline-5-sulfonic acid. nist.gov
Photophysical Properties and Excited-State Dynamics
The photophysical properties of this compound, particularly its fluorescence and the dynamics of its excited states, are of significant interest. These properties are highly sensitive to the molecular environment and interactions with other species, such as metal ions.
8-hydroxyquinoline (8-HQ) and its derivatives are well-known fluorogenic ligands. acs.orgrsc.org The parent compound, 8-HQ, is typically a very weak fluorophore in most solvents. acs.orgrsc.org This low fluorescence quantum yield is often attributed to an efficient, ultrafast excited-state intramolecular proton transfer (ESIPT) process that occurs between the phenolic hydroxyl group and the quinoline nitrogen atom, leading to a non-fluorescent tautomer. acs.orgrsc.org
However, upon chelation with various metal ions, the fluorescence of 8-hydroxyquinoline-5-sulfonic acid (HQS) can be dramatically enhanced. uci.edursc.org When HQS binds to a metal ion, the ligand is typically in its deprotonated (anionic) form, which can prevent the ultrafast proton transfer, thus "turning on" the fluorescence. rsc.org A study of 78 different metal species found that 42 form fluorescent chelates with HQS, with the cadmium chelate being particularly fluorescent in aqueous solutions. uci.edu The fluorescence intensity is also influenced by pH and can be further enhanced in the presence of surfactants or in mixed solvent systems like water/dimethylformamide (DMF). uci.edu
Studies on nitro-substituted hydroxyquinolines have shown that the introduction of a nitro group can influence the excited-state dynamics. For instance, in 8-hydroxy-5-nitroquinoline, excited-state proton transfer in the triplet state has been investigated using transient absorption and time-resolved resonance Raman spectroscopy. acs.org The ESIPT in nitro-substituted benzo[h]quinolines occurs on a sub-picosecond timescale. rsc.org These investigations into the excited-state dynamics are crucial for understanding the mechanisms that govern the fluorescence and potential phosphorescence of these compounds.
Compound Index
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| 8-Hydroxyquinoline-5-sulfonic acid | HQS, Sulfoxine |
| 8-Hydroxyquinoline | 8-HQ, Oxine |
| 5-Nitro-8-hydroxyquinoline | - |
| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate | Q1 |
| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate | Q2 |
| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | p-NIAZOXS |
| Quinoline-5,8-quinone | - |
| 10-hydroxybenzo[h]quinoline | HBQ |
| 7-nitrobenzo[h]quinolin-10-ol | - |
| 7,9-dinitrobenzo[h]quinolin-10-ol | - |
| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Ferron |
| 4-Methyl-2-hydroxyquinoline | MHQ |
| Dimethyl sulfoxide | DMSO |
| Dimethylformamide | DMF |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic excited states of molecules. This approach allows for the simulation of absorption and emission spectra, providing deep insights into the photophysical behavior of a compound. For quinoline derivatives, TD-DFT is instrumental in understanding their fluorescence properties and the nature of their electronic transitions.
While specific TD-DFT studies focused solely on this compound are not detailed in the available research, extensive investigations have been performed on the closely related compound, 8-hydroxyquinoline-5-sulfonic acid (8-HQS). nih.gov A typical TD-DFT analysis for a molecule like this involves:
Calculation of Absorption Spectra: Simulating the UV-Visible absorption spectrum by calculating the energies and oscillator strengths of vertical electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.).
Characterization of Excited States: Identifying the nature of the transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved.
Calculation of Emission Spectra: Modeling the fluorescence spectrum by calculating the transition from the optimized geometry of the first excited state (S₁) back to the ground state.
Determination of Excited-State Properties: Calculating properties that are difficult to access experimentally, such as excited-state dipole moments and acid dissociation constants (pKa*). nih.gov
For instance, a TD-DFT investigation on 8-HQS using the PBE0 hybrid exchange-correlation functional successfully characterized its photophysical behavior in solution as a function of pH. nih.gov The study computed the absorption and emission spectra for each of its ionic species and their relative stability in the first excited state. nih.gov A similar computational approach would be required to elucidate the specific effects of the electron-withdrawing nitro group at the 7-position on the excited states of this compound.
Table 1: Representative TD-DFT Calculated Properties for 8-HQS (as a model) (Note: This data is for 8-hydroxyquinoline-5-sulfonic acid, not the 7-nitro derivative, and serves to illustrate the outputs of TD-DFT analysis.)
| Property | Description | Finding for 8-HQS nih.gov |
| Absorption Spectra | Calculated UV-Vis absorption for different pH values. | Successfully simulated and correlated with experimental pH-dependent spectra. |
| Emission Spectra | Calculated fluorescence for different species. | Provided insights into the emissive properties of various ionic forms. |
| Excited State pKa * | Acid dissociation constant in the excited state. | Determined from first principles via relative stabilities of excited state species. |
| Phototautomerization | Energetics and mechanism of proton transfer. | Calculations provided insights into the mechanism responsible for fluorescence quenching. |
Photoinduced Tautomerization and Solvent Effects on Photophysics
Photoinduced tautomerization is a critical non-radiative decay pathway in many hydroxyquinoline compounds. Upon excitation with light, an intramolecular proton transfer can occur from the hydroxyl group (-OH) to the quinoline nitrogen atom. This process forms an excited-state keto-tautomer, which is typically non-fluorescent and provides an efficient route for the molecule to return to the ground state without emitting light.
The parent compound, 8-hydroxyquinoline (8-HQ), is known to have very weak fluorescence in many solvents precisely because of this rapid photoinduced tautomerization. acs.org Studies on 8-HQ and its sulfonic acid derivative (8-HQS) have established that this excited-state intramolecular proton transfer (ESIPT) is a dominant deactivation channel. acs.orgtsijournals.com
Solvent Effects: The surrounding solvent environment plays a crucial role in modulating the photophysical behavior and the efficiency of tautomerization.
Protic vs. Aprotic Solvents: In protic solvents like water, intermolecular proton transfer with solvent molecules can compete with or facilitate the intramolecular process. acs.org For 8-HQS, solvation effects in water have been noted in studies of its excited-state processes. tsijournals.com
Solvent Polarity: The polarity of the solvent can influence the relative energies of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism).
Specific Interactions: Solvents capable of hydrogen bonding can form complexes with the quinoline derivative, potentially hindering or facilitating the proton transfer. For example, in studies of a related compound, 7,8-benzoquinoline, the presence of water or trifluoroethanol significantly influenced the excited-state protonation dynamics. iaea.org A study on 8-HQS noted that the reaction stops in a methanolic solution, which can act as a free-radical scavenger, suggesting complex photochemical pathways. tsijournals.com
For this compound, the presence of the strongly electron-withdrawing nitro group at the 7-position and the hydrophilic sulfonic acid group at the 5-position would be expected to significantly influence both the electronic structure and the proton transfer dynamics compared to 8-HQ or 8-HQS. However, specific experimental or computational studies detailing the photoinduced tautomerization pathways and solvent-dependent photophysics for this particular compound are not presently available in the reviewed literature.
Theoretical and Computational Studies of 8 Hydroxy 7 Nitroquinoline 5 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to find the most stable three-dimensional structure of the molecule. researchgate.netmdpi.comscispace.com For derivatives of 8-hydroxyquinoline (B1678124), DFT calculations have been used to determine optimized bond lengths and angles, which show good agreement with experimental data from X-ray diffraction. scispace.comsci-hub.se
For instance, in a cocrystal containing 8-hydroxyquinoline-5-sulfonic acid (HQS), the calculated C-S bond length was found to be 1.7783 Å, which aligns well with reported experimental values. sci-hub.se The delocalization of electrons, particularly due to the presence of the hydroxyl group, influences bond lengths within the quinoline (B57606) ring system. sci-hub.se
Table 1: Selected Optimized Geometrical Parameters for 8-Hydroxyquinoline-5-sulfonic Acid (HQS) Derivatives
| Parameter | Calculated Value (Å) | Reference Compound/System |
|---|---|---|
| C–S Bond Length | 1.7783 | HQS-CHQ Cocrystal sci-hub.se |
| S=O Bond Length 1 | 1.4674 | HQS-CHQ Cocrystal sci-hub.se |
| S=O Bond Length 2 | 1.4625 | HQS-CHQ Cocrystal sci-hub.se |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a significant descriptor of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. sci-hub.senih.gov For 8-hydroxyquinoline derivatives, HOMO and LUMO are often localized over the entire molecule, and the analysis of these orbitals helps to understand charge transfer possibilities within the molecule. researchgate.net
Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the use of empirical parameters. scispace.com These methods are valuable for calculating the energetics and electronic properties of molecules. For example, both ab initio and DFT methods have been successfully used to compute acid dissociation constants (pKas), a key energetic property that describes a molecule's behavior in solution. researchgate.net In a study on 8-hydroxyquinoline-5-sulfonic acid, a computational protocol based on DFT, which can be complemented by ab initio approaches, was used to determine its three pKa values, confirming that the first pKa is negative. researchgate.net Comparing results from different theoretical levels, such as HF and DFT, provides a more comprehensive understanding of the molecule's electronic characteristics. scispace.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on conformational changes and interactions with the surrounding environment. nih.govsoton.ac.uk
MD simulations are employed to explore the conformational landscape of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid, revealing its flexibility and the various shapes it can adopt. dntb.gov.ua The simulations, often run using isothermal-isobaric (NPT) ensembles, track the molecule's dynamics and stability over nanoseconds. nih.gov The interaction with solvent molecules is a critical aspect studied via MD. Solvents, particularly polar ones like water, can form strong hydrogen bonds with the sulfonic acid, hydroxyl, and nitro groups. nih.gov This interaction can influence the molecule's conformation; for example, water's hydrogen bonding may constrain the flexibility of certain molecular fragments. nih.gov The zwitterionic form of the compound, which exists as a monohydrate, highlights the importance of solute-solvent interactions where the quinoline nitrogen is protonated. nih.gov
This compound can participate in a complex network of intermolecular interactions. MD simulations help elucidate these connections, which are crucial for understanding its properties in condensed phases. dntb.gov.ua Hydrogen bonding is a dominant interaction. Studies on structurally similar compounds, like 8-hydroxy-7-iodoquinoline-5-sulfonic acid, reveal both intramolecular hydrogen bonds (e.g., between the protonated quinoline nitrogen and the hydroxyl oxygen) and extensive intermolecular hydrogen bonds involving the sulfonic acid group and water molecules. researchgate.net The crystal structure of the monohydrate form shows the H atom of the hydroxyl group interacting with an oxygen atom of the nitro group. nih.gov Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules contribute significantly to the stability of supramolecular structures. nih.gov
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods are highly effective in predicting spectroscopic data and quantifying chemical reactivity, guiding experimental work.
Theoretical vibrational frequencies calculated using DFT can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. For a cocrystal of 8-hydroxyquinoline-5-sulfonic acid, calculated vibrational modes, such as the S=O and C-O stretching frequencies, were found to be in good agreement with experimental spectra. sci-hub.se For example, the S=O stretching modes were assigned at 1213 cm⁻¹ and 1030 cm⁻¹, and the C-O stretching mode at 1255 cm⁻¹. sci-hub.se
Table 2: Key Vibrational Frequencies (cm⁻¹) for 8-Hydroxyquinoline-5-sulfonic Acid
| Vibrational Mode | Calculated Frequency (DFT) | Experimental Observation |
|---|---|---|
| S=O Stretch | 1213, 1030 | Observed in IR/Raman sci-hub.se |
| C-O Stretch | 1255 | Observed in IR/Raman sci-hub.se |
| S-O Stretch | 699 | Observed in IR/Raman sci-hub.se |
Reactivity descriptors derived from computational calculations provide insight into the chemical behavior of the molecule. The Molecular Electrostatic Potential (MEP) plot is a key tool that identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For quinoline derivatives, negative potentials are typically found on oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while positive regions often highlight potential sites for nucleophilic attack. researchgate.netsci-hub.se Other descriptors, such as Fukui functions and global reactivity parameters (e.g., ionization potential, electron affinity), can be calculated from DFT to further characterize the molecule's reactivity and selectivity. researchgate.net
Computational ligand design and Structure-Activity Relationship (SAR) studies, focused on non-biological activities, have been instrumental in elucidating the physicochemical properties of this compound and its derivatives. These theoretical investigations primarily explore the molecule's electronic structure, stability, and its potent ability to chelate metal ions, which underpins its use in applications such as analytical chemistry and materials science.
Detailed Research Findings
Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the molecular geometry and electronic properties of the 8-hydroxyquinoline scaffold. For the related compound, 8-hydroxyquinoline-5-sulfonic acid (HQS), DFT calculations have been used to determine optimized geometrical parameters, such as bond lengths and angles. sci-hub.se For instance, the calculated C-S bond length in a cocrystal containing HQS was found to be 1.7783 Å, which is in agreement with reported experimental values. sci-hub.se
The presence of substituents on the quinoline ring system, such as the nitro (-NO₂) group at position 7 and the sulfonic acid (-SO₃H) group at position 5, significantly influences the electronic properties and, consequently, the reactivity of the molecule. The sulfonic acid group, in particular, is known to be deprotonated under most conditions, and the molecule often exists as a zwitterion, with a protonated quinoline nitrogen. nih.gov This zwitterionic nature was confirmed by crystallographic studies on this compound monohydrate. nih.gov
Computational analyses, such as Natural Bond Orbital (NBO) analysis, are used to study the stability of the molecular system arising from hyperconjugative interactions and charge delocalization. researchgate.net For derivatives of 8-hydroxyquinoline, these studies help in understanding the intramolecular charge transfer that plays a significant role in stabilizing the molecule. researchgate.net The calculated values for properties like dipole moment and polarizability can indicate potential for applications in non-linear optics (NLO). researchgate.net
The primary non-biological function of this compound and its analogs is their ability to act as chelating agents for a wide variety of metal ions. nih.govrroij.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a bidentate coordination site for metal ions. nih.gov SAR studies have shown that the nature and position of substituents on the quinoline ring modulate this metal-chelating ability. The introduction of the sulfonic acid group at the 5-position greatly enhances the water solubility of the molecule compared to the parent 8-hydroxyquinoline, without significantly altering the complexation constants. uci.edu
This enhanced solubility is a key feature for its application in aqueous systems, for example, in the fluorometric determination of metal ions. uci.edu The fluorescence of the metal complexes of 8-hydroxyquinoline-5-sulfonic acid is highly dependent on the specific metal ion, the pH of the solution, and the solvent medium. uci.edu For example, the cadmium chelate is reported to be the most fluorescent in a purely aqueous solution, and the fluorescence of many metal complexes is enhanced in the presence of surfactants. uci.edu This selective fluorescence response forms the basis of its use as a chemical sensor.
Furthermore, the chelating properties of 8-hydroxyquinoline-5-sulfonic acid have been exploited for surface modification of electrodes for the electrochemical detection of metal ions like copper(II). researchgate.net
Data Tables
The following tables summarize key computational and experimental findings related to 8-hydroxyquinoline-5-sulfonic acid and its derivatives, focusing on their non-biological properties.
Table 1: Selected Calculated Geometrical Parameters for an 8-Hydroxyquinoline-5-sulfonic Acid (HQS) Containing Cocrystal
| Parameter | Bond | Calculated Value (Å) |
|---|---|---|
| Bond Length | C-S | 1.7783 |
| Bond Length | S=O | 1.4674 |
| Bond Length | S=O | 1.4625 |
Data sourced from DFT calculations on a cocrystal of HQS and 5-chloro-8-hydroxyquinoline. sci-hub.se
Table 2: Fluorescence Properties of Metal Complexes with 8-Hydroxyquinoline-5-sulfonic Acid (HQS)
| Metal Ion | Relative Fluorescence Intensity (Aqueous Solution) | Optimal pH |
|---|---|---|
| Cd(II) | Very Strong | ~7-8 |
| Zn(II) | Strong | ~6-7 |
| Mg(II) | Moderate | ~7-8 |
| Al(III) | Moderate | ~5 |
| Ga(III) | Moderate | ~5 |
| Fe(III) | Quenches Fluorescence | N/A |
This table presents a qualitative summary of the fluorescence behavior of various metal-HQS chelates in aqueous media. uci.edu
Advanced Analytical Methodologies Utilizing 8 Hydroxy 7 Nitroquinoline 5 Sulfonic Acid
Development of Spectrophotometric and Fluorimetric Assays
Spectrophotometry and fluorimetry are two of the most common analytical techniques that leverage the formation of metal-ligand complexes. Derivatives of 8-hydroxyquinoline (B1678124) are renowned for forming stable and often intensely colored or fluorescent chelates with numerous metal ions, a property that is central to their application in this domain. rroij.com
The principle behind using 8-hydroxyquinoline derivatives in these assays lies in the formation of a metal chelate, which alters the electronic structure of the ligand and, consequently, its interaction with electromagnetic radiation. This change can manifest as a new absorption band in the UV-visible spectrum (colorimetry/spectrophotometry) or the induction or enhancement of fluorescence (fluorimetry). rroij.com
While direct studies on the 7-nitro derivative are specific, extensive research on the parent compound, 8-hydroxyquinoline-5-sulfonic acid (HQS), and its other derivatives establishes a strong precedent for its utility. For instance, HQS has been shown to form fluorescent chelates with at least 42 different metal species. uci.edu The introduction of various functional groups, such as nitro, iodo, or azo groups, onto the quinoline (B57606) ring serves to modulate the reagent's selectivity and sensitivity towards specific metal ions. sigmaaldrich.comscielo.br
A notable example is the use of a related derivative, 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, for the highly sensitive and selective spectrophotometric determination of zinc(II). scielo.brscielo.br This method demonstrates the potential for creating tailored reagents for specific analytical targets. Similarly, 8-hydroxy-7-iodo-5-quinolinesulfonic acid is specifically used for the spectrophotometric detection of iron(III). sigmaaldrich.com The fluorescence of metal-HQS chelates is particularly intense for certain ions, with cadmium forming the most fluorescent complex in a purely aqueous solution, enabling detection at sub-picomole levels. uci.edu
Table 1: Examples of Metal Ion Detection using 8-Hydroxyquinoline-5-sulfonic Acid Derivatives
| Target Metal Ion | Reagent | Analytical Technique | Detection Limit | Optimal pH | Reference |
| Zinc(II) | 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | Spectrophotometry | 15 ng/mL | 9.2 | scielo.brscielo.brresearchgate.net |
| Iron(III) | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Spectrophotometry | Not specified | Not specified | sigmaaldrich.com |
| Cadmium(II) | 8-hydroxyquinoline-5-sulfonic acid | Fluorimetry | Sub-picomole | 5-8 | uci.edu |
| Magnesium(II) | 8-hydroxyquinoline-5-sulfonic acid | Fluorimetry | Sub-picomole | 5-8 | uci.edu |
| Nickel(II) | 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinolinesulfonic acid | Voltammetry | Not specified | Alkaline | researchgate.net |
To achieve maximum sensitivity, selectivity, and reliability in an analytical assay, the reaction conditions must be meticulously optimized.
Effect of pH: The pH of the medium is a critical parameter. It governs the deprotonation of the ligand's hydroxyl group, which is essential for chelation, while also influencing the speciation of the metal ion and preventing the formation of interfering metal hydroxo complexes. uci.edu For the spectrophotometric determination of zinc with its azo-derivative, the complex formation is instantaneous and the resulting absorbance is highly stable at a pH of 9.2, typically maintained with a borax (B76245) buffer. scielo.brscielo.br For the fluorescence of metal-HQS complexes, the optimal pH generally lies between 5 and 8. uci.edu
Reagent Concentration: The concentration of the chelating agent must be sufficient to ensure complete complexation of the target analyte. In the zinc determination method, a specific molar concentration of the reagent was selected to ensure optimal performance. researchgate.net An excess of the reagent is typically used to drive the complexation equilibrium towards the product side.
Reaction Medium: The choice of solvent or the addition of surfactants can significantly enhance analytical performance. The fluorescence of many metal-HQS chelates is notably amplified in the presence of surfactants like the hexadecyltrimethylammonium ion or in mixed solvent systems such as water-dimethylformamide. uci.edu This enhancement is often attributed to the formation of micelles or changes in the microenvironment of the complex, which can reduce non-radiative decay pathways and increase quantum yield.
Stability of the Complex: The temporal stability of the colored or fluorescent species is crucial for practical applications, allowing for consistent and reproducible measurements. The complex formed between zinc(II) and 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid is remarkably stable, with its absorbance remaining constant for over 24 hours. scielo.brscielo.br
Electrochemical Sensing Applications
The electrochemical activity of the 8-hydroxyquinoline core, combined with its chelating ability, makes its derivatives suitable for developing electrochemical sensors. These sensors often rely on chemically modified electrodes (CMEs) where the ligand is immobilized on the electrode surface to preconcentrate and detect target analytes.
The performance of an electrochemical sensor can be greatly improved by modifying the surface of a standard electrode, such as a glassy carbon electrode (GCE). A GCE can be modified by cycling the potential in a solution of 8-hydroxyquinoline-5-sulfonic acid (HQSA), which leads to the electropolymerization or strong adsorption of the compound onto the surface. researchgate.net This HQSA-modified layer enhances the electrochemical performance compared to a bare electrode. researchgate.net
The primary mechanism involves the immobilized ligand capturing target metal ions from the sample solution via chelation. This surface preconcentration step significantly increases the sensitivity of the subsequent voltammetric measurement. This approach has been demonstrated for the analysis of Cu(II). researchgate.net Further advancements in electrode design involve the use of nanomaterials. For example, a carbon paste electrode was modified with an Sb2O3/MWCNT-TiO2 nanohybrid for the determination of a related compound, 8-hydroxy-7-iodo-5-quinoline sulfonic acid, showcasing how composite materials can improve the properties and morphology of the sensing surface. researchgate.net
A variety of voltammetric techniques are employed in conjunction with these modified electrodes for trace analysis. These include Cyclic Voltammetry (CV) for characterizing the electrochemical behavior, and more sensitive pulse techniques for quantification. researchgate.netresearchgate.net
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques are highly effective for quantitative analysis due to their ability to discriminate against background charging currents, resulting in lower detection limits. DPV has been used with GCEs modified with p-toluene sulfonic acid to separate the oxidation peaks of uric acid and ascorbic acid. researchgate.net SWV has been applied to study the nickel complex of an azo-derivative of HQS. researchgate.net
Stripping Voltammetry: This powerful technique involves a two-step process: a preconcentration (or accumulation) step followed by a stripping (measurement) step. During accumulation, the analyte is collected onto the electrode surface, often at a controlled potential. The subsequent stripping step involves scanning the potential to measure the faradaic current from the oxidation or reduction of the accumulated analyte. Adsorptive Stripping Differential Pulse Voltammetry has been shown to be a highly sensitive method for determining 8-hydroxyquinoline. researchgate.netelectrochemsci.org Similarly, Square Wave Anodic Stripping Voltammetry (SWASV) was used with a nanohybrid-modified electrode for analyzing 8-hydroxy-7-iodo-5-quinoline sulfonic acid, achieving a linear concentration range of 1.0 to 100 μM and a limit of detection of 1.2 μM. researchgate.net
Table 2: Performance of Voltammetric Methods Using Modified Electrodes
| Analyte | Electrode Modification | Voltammetric Technique | Linear Range | Limit of Detection (LOD) | Reference |
| 8-hydroxy-7-iodo-5-quinoline sulfonic acid | Sb2O3/MWCNT-TiO2 on Carbon Paste | SWASV | 1.0 - 100 µM | 1.2 µM | researchgate.net |
| 8-Hydroxyquinoline | Glassy Carbon Paste | DPV | Not specified | 5.2 x 10⁻⁸ mol/L | researchgate.net |
| Uric Acid (in presence of Ascorbic Acid) | Electropolymerized p-toluene sulfonic acid on GCE | DPV | Not specified | 5.0 x 10⁻⁷ M | researchgate.net |
Chromatographic and Separation Techniques
The sulfonic acid derivatives of 8-hydroxyquinoline are particularly useful in liquid chromatography due to their enhanced water solubility and ability to form complexes with metal ions. uci.eduamerican.edu These properties allow them to be used either as part of the mobile phase or in post-column derivatization to facilitate the separation and detection of analytes.
8-hydroxyquinoline-5-sulfonic acid (HQS) can be added directly to the mobile phase in metal ion chromatography. american.edu In this role, it serves a dual purpose: first, as a complexing agent that influences the retention and separation of different metal ions on the stationary phase, and second, as an in-situ UV detection reagent, as the metal-HQS complexes absorb light at a specific wavelength (e.g., 362 nm). american.edu The chromatographic efficiency and retention times are optimized by adjusting parameters such as the concentration of HQS and background electrolyte (e.g., potassium nitrate) in the mobile phase, as well as the flow rate. american.edu
Furthermore, the intense fluorescence of many metal-HQS chelates can be exploited for highly sensitive detection in High-Performance Liquid Chromatography (HPLC). uci.edu This can be achieved by incorporating HQS into the eluent or by introducing it through a post-column reactor, where it mixes with the column effluent to form fluorescent complexes just before they enter the detector. This post-column derivatization approach allows for the detection of metals like cadmium, magnesium, and zinc at sub-picomole levels. uci.edu These chromatographic methods are indispensable for separating complex mixtures of ions and biomolecules. nih.gov
Use as a Complexing Agent in HPLC and Capillary Electrophoresis (CE)
The ability of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid and its congeners to form distinct metal complexes makes it a valuable reagent in chromatographic and electrophoretic separation techniques. By forming chelates with metal ions, it imparts significant changes in their analytical behavior, enabling their separation and detection.
In the realm of High-Performance Liquid Chromatography (HPLC) , derivatives such as 8-hydroxyquinoline-5-sulfonic acid (HQS) are employed as complexing and ultraviolet (UV) detection reagents in the mobile phase for metal ion chromatography. The formation of metal-HQS complexes allows for the spectrophotometric detection of otherwise non-absorbing metal ions. Research has indicated that an optimal UV detection wavelength for these complexes is around 362 nm. american.edu However, the chromatography can be complex due to the potential formation of both neutral and anionic metal-HQS complexes, which can lead to broad or multiple peaks depending on the mobile phase composition. american.edu The retention times and chromatographic efficiency are influenced by factors such as the concentration of the complexing agent and the pH of the mobile phase.
Capillary Electrophoresis (CE) also benefits from the complexing properties of this class of compounds. In CE, the separation of metal ions is based on their differential migration in an electric field. By adding a complexing agent like 8-hydroxyquinoline-5-sulfonic acid to the background electrolyte, the charge and size of the metal ions are altered upon complex formation, thereby enabling their separation. The selectivity of the separation can be finely tuned by adjusting the concentration of the complexing agent and the pH of the electrolyte. nih.gov
One notable application involves on-column chelation, where the metal-ligand complexes are formed directly within the capillary. This approach, coupled with sensitive detection methods like laser-based fluorimetry, has been shown to achieve very low detection limits for certain metal ions. For instance, a CE method utilizing 8-hydroxyquinoline-5-sulfonic acid with on-column chelation has demonstrated detection limits in the parts-per-billion (ppb) range for Calcium (Ca(II)), Magnesium (Mg(II)), and Zinc (Zn(II)). uci.eduosti.gov
Table 1: Application of 8-Hydroxyquinoline Sulfonic Acid Derivatives in HPLC and CE
| Technique | Analyte(s) | Complexing Agent | Key Parameters | Detection Method | Reported Detection Limits |
|---|---|---|---|---|---|
| HPLC | Various Metal Ions | 8-Hydroxyquinoline-5-sulfonic acid (HQS) | Optimal Wavelength: 362 nm | UV-Vis | Not specified |
| Capillary Electrophoresis | Ca(II), Mg(II), Zn(II) | 8-Hydroxyquinoline-5-sulfonic acid (HQS) | On-column chelation | Laser-based Fluorimetry | Parts-per-billion (ppb) range |
Extraction and Preconcentration Methods for Complex Matrices
In many analytical scenarios, the target analytes are present at trace or ultra-trace concentrations, necessitating a preconcentration step prior to their determination. This compound and its derivatives are instrumental in various extraction and preconcentration techniques due to their strong chelating affinity for metal ions.
Solid-Phase Extraction (SPE) is a widely used technique where a solid sorbent is used to isolate and concentrate analytes from a liquid sample. Resins functionalized with 8-hydroxyquinoline sulfonic acid derivatives have been developed for this purpose. For instance, a chelating copolymer was synthesized by reacting 8-hydroxyquinoline-5-sulphonic acid with poly(vinyl chloride). researchgate.netscispace.com This resin demonstrated the ability to effectively remove and preconcentrate several toxic metal ions, including Chromium (Cr(III)), Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), Cadmium (Cd(II)), Mercury (Hg(II)), and Lead (Pb(II)) from aqueous solutions. researchgate.netscispace.com
Another approach involves the use of solid-phase extraction disks. In one study, a chelating SPE disk was used to preconcentrate trace levels of Cadmium, Nickel, Copper, and Lead from drinking water samples. nih.gov This method achieved a preconcentration factor of over 1600 and resulted in detection limits well below the maximum contaminant levels set by regulatory agencies. nih.gov
Co-precipitation is another effective preconcentration method. While not directly involving the title compound, a study using the related 8-hydroxyquinoline as a chelating agent and lanthanum(III) as a carrier element demonstrated the successful preconcentration of Cadmium, Copper, Nickel, Lead, and Zinc from plant materials. rroij.com The method achieved recoveries of over 94% with a preconcentration factor of 60. rroij.com Such methodologies highlight the potential of the broader class of 8-hydroxyquinoline derivatives in preconcentration applications.
Table 2: Performance of Extraction and Preconcentration Methods Using 8-Hydroxyquinoline Derivatives
| Method | Analytes | Matrix | Reagent/Sorbent | Preconcentration Factor | Recovery (%) | Detection Limits |
|---|---|---|---|---|---|---|
| Solid-Phase Extraction | Cd, Ni, Cu, Pb | Drinking Water | Chelating SPE Disk | >1600 | Not specified | Cd: 3.8 ng/mL, Ni: 0.6 ng/mL, Cu: 0.4 ng/mL, Pb: 0.3 ng/mL |
| Co-precipitation | Cd, Cu, Ni, Pb, Zn | Plant Material | 8-Hydroxyquinoline with La(III) carrier | 60 | >94% | Cd: 0.31 µg/L, Cu: 2.9 µg/L, Ni: 1.4 µg/L, Pb: 3.2 µg/L, Zn: 1.2 µg/L (ICP-OES) |
| Solid-Phase Extraction | Cr, Cd, Pb, Cu, Zn, Ni | Seawater | 8-Hydroxyquinoline on C18 column | Not specified | Not specified | Not specified |
Quality Control and Environmental Monitoring (Analytical Aspects)
The reliable detection and quantification of metal ions are crucial for quality control in various industries and for monitoring environmental pollution. The chelating properties of this compound and its derivatives make them suitable reagents for these analytical challenges.
In environmental monitoring , these compounds can be used to develop sensitive methods for the determination of toxic metals in samples such as water and soil. For example, a spectrophotometric method was developed for the rapid determination of Zinc(II) using 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, a derivative of the title compound. researchgate.net This method was successfully applied to the analysis of zinc in environmental water and soil samples, demonstrating its utility for routine quality control. researchgate.net
Furthermore, the application of 8-hydroxyquinoline in the fluorometric detection of Aluminum(III) in soil extracts showcases the high sensitivity that can be achieved, with detection limits as low as 0.3 parts per billion (ppb). sielc.com The development of chemosensors based on 8-hydroxyquinoline derivatives for various metal ions is an active area of research with significant potential for real-time environmental monitoring. rroij.com
The combination of solid-phase extraction with a chelating agent like 8-hydroxyquinoline, followed by a sensitive detection technique such as X-ray fluorescence spectrometry, provides a powerful tool for monitoring trace metals in drinking water. nih.gov This approach not only offers low detection limits but also simplifies sample handling and transportation, which is advantageous for large-scale monitoring programs. nih.gov
Table 3: Analytical Applications in Quality Control and Environmental Monitoring
| Application | Analyte | Matrix | Method | Reagent | Key Finding |
|---|---|---|---|---|---|
| Environmental Monitoring | Zinc(II) | Water and Soil | Spectrophotometry | 7-(4-Nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | Applicable for routine quality control of environmental samples. |
| Environmental Monitoring | Aluminum(III) | Soil Extracts | Fluorometry | 8-Hydroxyquinoline | Achieved a low detection limit of approximately 0.3 ppb. |
| Drinking Water Quality Control | Cd, Ni, Cu, Pb | Drinking Water | Solid-Phase Extraction with X-ray Fluorescence | Chelating Disk | Detection limits are well below maximum contaminant levels. |
Specialized Academic Applications and Emerging Research Areas
Integration into Functional Materials and Nanotechnology
The distinct molecular architecture of 8-hydroxyquinoline (B1678124) derivatives, including the subject compound, allows for their integration into a variety of functional materials. The ability to form stable complexes with numerous metal ions, combined with inherent optical and electronic properties, makes them valuable building blocks in nanotechnology.
Fabrication of Electrospun Fibrous Materials
Electrospinning is a prominent technique for producing polymer fibers with diameters ranging from micrometers down to nanometers. These materials are noted for their high surface-area-to-volume ratio and porous structure. While direct studies on 8-hydroxy-7-nitroquinoline-5-sulfonic acid are emerging, research on the closely related 8-hydroxyquinoline-5-sulfonic acid (SQ) provides significant insights.
Novel fibrous materials have been successfully fabricated by electrospinning solutions of poly(vinyl alcohol) (PVA) and chitosan (Ch) containing SQ. mdpi.comnih.gov The presence of the ionizable sulfonic acid group in SQ facilitates ionic interactions with the chitosan molecules within the fiber matrix. nih.gov This integration imparts beneficial properties to the resulting fibrous mats. Furthermore, the nitrogen atom of the quinoline (B57606) ring and the hydroxyl group remain available for complexation with transition metal ions. mdpi.com For instance, these SQ-containing mats have been used to form complexes with copper (Cu²⁺) and iron (Fe³⁺) ions, creating functional materials with potential applications in fields requiring specific catalytic or biological activities. mdpi.comnih.gov Research has also been conducted on incorporating other derivatives like 5-nitro-8-hydroxyquinoline and 5-amino-8-hydroxyquinoline into electrospun fibers made from polymers such as cellulose acetate, polyvinylpyrrolidone, and carboxymethyl cellulose. nih.govmdpi.com
Table 1: Composition and Properties of 8-Hydroxyquinoline Derivative-Based Electrospun Materials
| Polymer Matrix | 8-Hydroxyquinoline Derivative | Metal Ion Complexation | Key Finding | Reference |
| Poly(vinyl alcohol)/Chitosan | 8-hydroxyquinoline-5-sulfonic acid (SQ) | Cu²⁺, Fe³⁺ | SQ integrates via ionic interaction and retains metal chelating ability. | mdpi.comnih.gov |
| Cellulose Acetate/PVA | 5-nitro-8-hydroxyquinoline (5N) | Not specified | Fabrication of fibrous mats loaded with 5N via electrospinning. | nih.gov |
| Poly(vinyl alcohol)/Carboxymethyl Cellulose | 5-amino-8-hydroxyquinoline (5A8Q) | Cu²⁺, Fe³⁺ | One-pot fabrication of fibrous materials with diverse biological properties. | mdpi.com |
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The chelating nature of the 8-hydroxyquinoline moiety makes its derivatives, including this compound, excellent candidates for ligands in the synthesis of MOFs and coordination polymers.
These ligands can coordinate with various metal ions to assemble into one-, two-, or three-dimensional structures. nih.gov The specific functional groups on the quinoline ring, such as the nitro and sulfonic acid groups, can influence the resulting framework's topology, porosity, and physicochemical properties. For example, research has been proposed on modifying a zirconium-based MOF, MOF-808(Zr), with 8-hydroxyquinoline-5-sulfonic acid to create a turn-off-on optical sensor for detecting Cu²⁺ ions and creatinine. researchgate.net The incorporation of this ligand is intended to introduce specific active sites that can selectively interact with the target analytes, leading to a measurable change in the material's fluorescence. researchgate.net The stability and tunable luminescent properties of 8-hydroxyquinolinate-based MOFs make them highly suitable for developing chemical sensors for both small molecules and metal ions. nih.gov
Development of Optoelectronic Materials (e.g., OLEDs)
Derivatives of 8-hydroxyquinoline are renowned for their role in optoelectronics, most notably in Organic Light-Emitting Diodes (OLEDs). The archetypal compound, tris(8-hydroxyquinoline) aluminum (Alq₃), is a benchmark material used as an emitter and electron transporter in OLEDs due to its thermal stability and electroluminescence. nih.gov
The fundamental property enabling this application is the intense fluorescence exhibited by many metal complexes of 8-hydroxyquinoline and its derivatives. The ligand itself is typically weakly fluorescent, but upon chelation with a metal ion, its fluorescence emission is greatly enhanced due to increased molecular rigidity. scispace.com While this compound is not a mainstream OLED material, its core structure is central to the field. The introduction of sulfonic acid and nitro groups alters the electronic properties of the ligand, which in turn affects the emission wavelength and quantum efficiency of its metal complexes. acs.org For instance, bis(8-hydroxyquinoline) zinc (Znq₂) is another derivative explored for its high electroluminescence quantum yield and color tunability in OLEDs. mdpi.commdpi.com The study of various substituted 8-hydroxyquinoline complexes is crucial for fine-tuning the color of emitted light to achieve full-color displays. mdpi.com
Fundamental Investigations in Environmental Chemistry
The strong metal-chelating ability of this compound is also being leveraged in environmental chemistry for the detection and remediation of pollutants. dovepress.com The sulfonic acid group enhances its water solubility, making it particularly suitable for applications in aqueous environmental systems. uc.pt
Mechanistic Studies of Pollutant Sequestration and Remediation (excluding environmental impact on organisms)
The primary mechanism by which this compound sequesters pollutants is through metal chelation. dovepress.comnih.gov It acts as a bidentate chelating agent, forming stable complexes with a wide variety of divalent and trivalent metal ions. scispace.com This process involves the displacement of the hydroxyl proton and the coordination of the metal ion to both the hydroxyl oxygen and the ring nitrogen. scispace.com
This sequestration mechanism is fundamental to remediation strategies. By forming stable, often insoluble, complexes, the compound can effectively remove toxic heavy metal ions from contaminated water. The thermodynamics of this chelate formation have been studied for various divalent metal ions, providing insight into the stability and selectivity of the sequestration process. koreascience.kr The nitro group on the quinoline ring can further modify the ligand's electronic properties and, consequently, the stability and reactivity of the metal complexes formed.
Speciation Studies of Metals in Environmental Samples
Determining the specific chemical form or "species" of a metal in an environmental sample is critical, as toxicity and bioavailability are highly dependent on speciation. The fluorescent properties of metal complexes with 8-hydroxyquinoline-5-sulfonic acid (referred to as HQS in some literature) provide a powerful tool for such studies. uci.eduosti.gov
Research has shown that HQS forms intensely fluorescent chelates with 42 different metal species, making it a versatile reagent for fluorometric analysis. uci.eduosti.govcolab.ws This property can be exploited in chromatographic systems, where HQS is introduced either in the eluent or through a post-column reactor. uci.eduosti.gov As different metal ions are separated by the chromatography column, they react with HQS to form their respective fluorescent complexes. A fluorescence detector can then identify and quantify each metal species based on the characteristic emission. This method allows for sub-picomole detection limits for certain metals like cadmium, magnesium, and zinc, highlighting its sensitivity for trace metal analysis in environmental samples. uci.eduosti.govcolab.ws The fluorescence intensity and optimal pH for complex formation vary for different metals, enabling selective detection. uci.edu
Table 2: Fluorescence Properties of Metal-HQS Complexes for Speciation Studies
| Metal Ion | Optimal pH for Fluorescence | Key Characteristic | Detection Limit | Reference |
| Cadmium (Cd) | ~8 | Forms the most fluorescent complex in purely aqueous solution. | Sub-picomole | uci.eduosti.gov |
| Magnesium (Mg) | ~8 | Fluorescent chelate formation. | Sub-picomole | uci.eduosti.gov |
| Zinc (Zn) | ~8 | Fluorescent chelate formation. | Sub-picomole | uci.eduosti.gov |
| Beryllium (Be) | ~7 | Produces fluorescent chelate. | Not specified | uci.edu |
| Iron (Fe³⁺) | N/A | Efficiently quenches the fluorescence of other metal-HQS chelates. | Not applicable | uci.eduosti.gov |
Biochemical Probing at a Molecular Level (Non-Clinical Focus)
The unique chemical architecture of this compound, featuring a heterocyclic quinoline core, a hydroxyl group, a nitro group, and a sulfonic acid moiety, positions it as a compound of interest for fundamental biochemical research. Its structural motifs suggest potential interactions with biological macromolecules, making it a valuable tool for probing molecular-level processes outside of therapeutic contexts.
Enzyme Binding and Inhibition Mechanisms (Molecular Level)
While specific kinetic studies on this compound are not extensively detailed in publicly available literature, the broader class of 8-hydroxyquinoline derivatives has been a subject of investigation for their enzyme-inhibiting properties. The mechanisms of action for these derivatives often involve the chelation of metal ions essential for enzymatic activity or direct interaction with the enzyme's active site.
Molecular docking studies on derivatives of 8-hydroxyquinoline-5-sulfonic acid have been conducted to elucidate potential binding modes with enzymes. For instance, novel 8-hydroxyquinoline-5-sulfonyl 1,4-diazepine derivatives have been docked against thioredoxin glutathione reductase (TGR), a vital enzyme for the survival of Schistosoma. These studies revealed that the derivatives have a moderate to high affinity for the enzyme's binding site. One particular derivative demonstrated a high binding energy of -101.13 kcal/mol and formed eight hydrogen bonds with amino acid residues within the active site, suggesting a potent inhibitory effect through this interaction nih.gov.
Furthermore, the 8-hydroxyquinoline scaffold itself is recognized as a crucial pharmacophore for kinase inhibition. Molecular modeling of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase indicated that the scaffold's interaction with Asp186 and Lys67 residues in the ATP-binding pocket is likely responsible for their inhibitory activity nih.gov. This suggests that this compound could potentially interact with kinases and other enzymes through similar mechanisms, involving hydrogen bonding and electrostatic interactions with key amino acid residues in the active site.
The table below summarizes the findings from molecular docking studies on related 8-hydroxyquinoline derivatives, providing insights into the potential enzyme interactions of this compound.
| Derivative Class | Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| 8-hydroxyquinoline-5-sulfonyl 1,4-diazepines | Thioredoxin Glutathione Reductase (TGR) | Not specified in abstract | Up to -101.13 |
| 8-hydroxy-quinoline-7-carboxylic acids | Pim-1 Kinase | Asp186, Lys67 | Not specified in abstract |
Nucleic Acid and Protein Interaction Studies (Mechanistic without Therapeutic Aim)
The interaction of 8-hydroxyquinoline derivatives with nucleic acids and proteins is a field of active research, driven by the potential of these compounds to modulate biological processes at the molecular level. Studies on 8-hydroxyquinoline-5-sulfonic acid have shed light on its ability to bind to and even cleave DNA mdpi.com.
The planar aromatic structure of the quinoline ring system is conducive to intercalative binding with the base pairs of DNA. This mode of interaction involves the insertion of the planar molecule between the stacked base pairs of the DNA double helix, leading to conformational changes in the nucleic acid structure. Additionally, the various functional groups on the molecule can interact with the phosphate backbone and the grooves of the DNA.
Furthermore, the biological activity of 8-hydroxyquinolines has been linked to their ability to chelate metal ions nih.gov. Metal complexes of these compounds can then interact with biological macromolecules. For example, the antifungal mechanism of action for 8-hydroxy-5-quinolinesulfonic acid has been shown to compromise the functional integrity of the cytoplasmic membranes of fungal cells researchgate.net.
Spectroscopic analyses have been employed to study the interaction of 8-hydroxyquinoline derivatives with proteins. For instance, multi-spectroscopic investigations of 5-amino-8-hydroxyquinoline with bovine serum albumin (BSA) revealed that the compound tends to associate with the protein via ground-state complexation. Molecular docking and dynamics simulations suggest that the binding occurs in a cleft between subdomains IIA and IIIA of BSA and is primarily driven by hydrogen bonding and electrostatic interactions, with a moderate binding constant in the order of 104 M-1 nih.govelsevierpure.com. This indicates that 8-hydroxyquinoline derivatives can bind to proteins at specific sites, potentially modulating their function.
The table below summarizes the observed interactions of 8-hydroxyquinoline derivatives with nucleic acids and proteins.
| Interacting Molecule | Method of Study | Key Findings |
| DNA | Not specified in abstract | Binding and cleavage of DNA mdpi.com |
| Fungal Cytoplasmic Membranes | Sorbitol protection assay, cellular leakage effect, ergosterol binding assay, scanning electron microscopy | Compromised functional integrity of the membrane researchgate.net |
| Bovine Serum Albumin (BSA) | Multi-spectroscopic analysis, molecular docking, and molecular dynamics simulations | Ground-state complexation, binding in a specific cleft, driven by hydrogen bonding and electrostatic interactions nih.govelsevierpure.com |
Future Research Directions and Unexplored Avenues
Design of Next-Generation Derivatives with Tailored Academic Properties
The future design of derivatives of 8-hydroxy-7-nitroquinoline-5-sulfonic acid will likely focus on the strategic modification of its core structure to yield compounds with precisely tailored properties for specific academic and industrial applications. A key approach involves the synthesis of novel sulfonamides by reacting 8-hydroxyquinoline-5-sulfonyl chloride with various amines. nih.gov This method allows for the introduction of a wide array of functional groups, enabling the systematic investigation of structure-activity relationships.
For instance, the introduction of acetylene (B1199291) moieties can create precursors for hybrid molecules containing both the quinoline-5-sulfonamide (B3425427) system and a 1,2,3-triazole scaffold, although the chelating nature of the 8-hydroxyquinoline (B1678124) system may interfere with common copper-catalyzed "click" chemistry reactions. nih.gov Protecting the hydroxyl group, for example by methylation to an 8-methoxyquinoline (B1362559) derivative, can overcome this catalytic inhibition, allowing for the successful synthesis of such hybrid systems. nih.gov These synthetic strategies open the door to creating libraries of derivatives with potentially enhanced biological activities, such as anticancer and antibacterial properties. nih.gov
Future research could systematically explore the impact of different substituents on the quinoline (B57606) ring and the sulfonamide nitrogen on the compound's electronic properties, lipophilicity, and metal-chelating abilities. This would enable the development of derivatives with optimized characteristics for applications ranging from medicinal chemistry to materials science.
Integration into Advanced Analytical Platforms and Miniaturized Devices
The inherent properties of this compound and its derivatives make them promising candidates for integration into advanced analytical platforms and miniaturized devices. Their ability to form stable complexes with metal ions can be harnessed for the development of novel sensors and bioassays.
A notable application lies in the field of chemiluminescence (CL). A novel graphene oxide-based hybrid, incorporating a cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex (CoII(HQS)2), has been shown to act as an efficient nanocatalytic platform for CL reactions. rsc.org This system demonstrates intense chemiluminescence when reacting with various oxidants, a phenomenon attributed to the catalytic generation of reactive oxygen species by the CoII(HQS)2 complex on the graphene oxide surface. rsc.org Such platforms hold significant potential for future applications in highly sensitive bioassays, biosensors, bioimaging, and microchip technologies. rsc.org
Furthermore, derivatives of 8-hydroxyquinoline-5-sulfonic acid could be employed in the fabrication of electrochemical sensors. For example, modified carbon paste electrodes incorporating related quinoline derivatives have been used for the determination of specific analytes. researchgate.net The development of similar sensor arrays using a variety of functionalized this compound derivatives could lead to multiplexed analytical devices for environmental monitoring or clinical diagnostics. The integration of these compounds into electrospun fibrous materials also presents opportunities for creating smart textiles with sensing capabilities. mdpi.com
Exploration of Novel Catalytic Functions and Mechanistic Pathways
The metal complexes of this compound and its derivatives represent a promising area for the exploration of novel catalytic functions. The previously mentioned CoII(HQS)2/graphene oxide hybrid demonstrates the catalytic prowess of these complexes, facilitating the generation of various reactive radical species. rsc.org The specific nature of the oxidant (e.g., hydrogen peroxide, dissolved oxygen, or periodate) influences the mechanistic pathway and the resulting chemiluminescence, indicating a tunable catalytic activity. rsc.org
Future research should focus on systematically investigating the catalytic activities of a broader range of metal complexes of this compound. By varying the central metal ion and the substituents on the quinoline ring, it may be possible to develop catalysts with high specificity and efficiency for various organic transformations. The electron-withdrawing nature of the nitro and sulfonic acid groups can modulate the electron density at the metal center, thereby influencing its catalytic performance.
Detailed mechanistic studies, combining experimental techniques with computational modeling, will be crucial to understanding the catalytic cycles and identifying the key intermediates. This knowledge will guide the rational design of more advanced and robust catalysts for applications in green chemistry, industrial synthesis, and environmental remediation.
Advanced Computational Modeling for Complex Systems
Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, are invaluable tools for elucidating the complex behavior of this compound and its derivatives at the molecular level. researchgate.net These methods can provide deep insights into their electronic structure, reactivity, and interactions with other molecules, which can be challenging to probe experimentally.
DFT calculations can be employed to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic transitions. researchgate.netdntb.gov.ua Such calculations have been used to study the reactive properties of related 8-hydroxyquinoline derivatives, identifying sites susceptible to electrophilic or nucleophilic attack through the analysis of Fukui functions. researchgate.net Furthermore, computational methods can predict nonlinear optical (NLO) properties, suggesting potential applications in materials science. researchgate.net
Molecular dynamics simulations can be used to study the behavior of these molecules in complex environments, such as in solution or interacting with biological macromolecules or material surfaces. For example, simulations can shed light on the stability of metal complexes and the dynamics of their formation. researchgate.netdntb.gov.ua The zwitterionic nature of this compound, with a deprotonated sulfonic group and a protonated quinoline nitrogen, has been confirmed by crystallographic studies and can be further investigated using computational models to understand its influence on intermolecular interactions. nih.gov
Future computational studies could focus on modeling the interactions of these compounds with specific biological targets to guide the design of new therapeutic agents. Additionally, modeling their behavior at the interface of nanomaterials could aid in the development of novel hybrid materials with tailored properties.
Interdisciplinary Research Synergies and Unconventional Applications
The versatile nature of this compound and its derivatives fosters a wide range of interdisciplinary research synergies, leading to unconventional applications beyond their traditional uses.
In the realm of materials science and nanotechnology, these compounds can be incorporated into polymers to create functional materials. For instance, 8-hydroxyquinoline-5-sulfonic acid has been successfully integrated into poly(vinyl alcohol)/chitosan electrospun fibrous materials. mdpi.com These composite materials, especially after complexation with metal ions like Cu²⁺ and Fe³⁺, exhibit significant antibacterial and antifungal properties, suggesting their potential use in wound dressings, biomedical implants, and functional textiles. mdpi.comnih.gov The interaction of these molecules with nanomaterials like reduced graphene oxide has also been shown to yield high-performance electrode materials for supercapacitors, highlighting their potential in energy storage technologies.
In medicinal chemistry, the design of hybrid molecules that combine the 8-hydroxyquinoline scaffold with other pharmacologically active moieties is a promising strategy. For example, linking 8-hydroxyquinoline derivatives to amino acids can enhance their water solubility and create novel metal complexes with potential anticancer activity. mdpi.comnih.gov The ability of these compounds to chelate metal ions is a key aspect of their biological activity, and understanding the solution chemistry of these metal complexes is crucial for developing effective therapeutic agents. mdpi.com
Future interdisciplinary collaborations could explore the use of these compounds in areas such as:
Smart Coatings: Developing coatings with self-healing or antimicrobial properties.
Environmental Remediation: Designing selective chelating agents for the removal of heavy metal pollutants.
Photodynamic Therapy: Investigating the potential of their metal complexes as photosensitizers.
By fostering collaborations between chemists, biologists, materials scientists, and engineers, the full potential of this compound and its derivatives can be unlocked, leading to innovative solutions for a wide range of scientific and technological challenges.
Q & A
Q. Table 1: Acid-base properties
| Property | Value | Source |
|---|---|---|
| pK₁ (sulfonic group) | 1.94(0) | |
| pK₂ (quinoline N) | 5.750(±1) |
Basic: How can researchers experimentally determine the pKa values of this compound?
Answer:
Use potentiometric titration in aqueous solutions at 25°C:
Prepare a standardized solution of the compound in deionized water.
Titrate with a strong acid/base while monitoring pH changes.
Apply the Henderson-Hasselbalch equation to inflection points to calculate pKa values.
- For multi-protic systems, use software like HYSS or SQUAD to deconvolute overlapping equilibria .
Validate results with spectroscopic methods (UV-Vis) to correlate protonation states with spectral shifts.
Advanced: How does the zwitterionic structure influence solid-state interactions and crystallographic behavior?
Answer:
The zwitterionic form (8-hydroxy-7-nitroquinolinium-5-sulfonate) promotes specific hydrogen-bonding networks:
- Intramolecular interactions : The hydroxyl proton forms a hydrogen bond with the nitro group oxygen (O···H distance ~1.82 Å), stabilizing the planar quinoline ring conformation .
- Intermolecular interactions : Sulfonate groups interact with water molecules in the monohydrate crystal lattice, creating a 3D network. This impacts solubility and thermal stability.
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving these interactions. For dynamic behavior, pair with DFT calculations to model charge distribution .
Advanced: What methodologies are effective for studying metal-ion complexation with this compound?
Answer:
- UV-Vis spectroscopy : Monitor shifts in absorption bands upon metal addition (e.g., Cu²⁺, Fe³⁺). Job’s method determines stoichiometry by varying molar ratios .
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS).
- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) for transition metals.
- Reference : Analogous studies on 8-hydroxy-7-iodoquinoline-5-sulfonic acid show sulfonate and hydroxyl groups act as bidentate ligands .
Advanced: How can controlled-release systems for this compound be designed?
Answer:
Polymer-based encapsulation :
Chitosan beads : Crosslink with glutaraldehyde (GA) or epichlorohydrin (ECC) to modulate drug loading. GA-crosslinked beads show higher entrapment efficiency due to covalent bonding with amino groups .
pH-sensitive release : At pH 7, the sulfonate group is ionized, enhancing hydrophilicity and diffusion. At acidic pH (e.g., gastric conditions), protonation reduces solubility, slowing release.
Coating with polyelectrolytes : Layer beads with poly(2-acryloylamido-2-propane sulfonic acid) to prolong release kinetics.
Validation : Use HPLC or UV-Vis to quantify release profiles over time .
Basic: What precautions are necessary for handling and storing this compound?
Answer:
- Storage : Seal in dry conditions at room temperature to prevent hydration/dehydration cycles that alter crystallinity .
- Decomposition risks : Avoid high temperatures (>100°C) and oxidizers; toxic gases (NOₓ, SOₓ) may form .
- Personal protection : Use nitrile gloves and fume hoods due to potential irritancy (H319: causes eye irritation) .
Advanced: How can computational models predict solubility and partitioning behavior?
Answer:
- Crippen/McGowan methods : Estimate logP and log₁₀ws using fragment-based contributions (e.g., sulfonate, nitro, and hydroxy groups) .
- COSMO-RS : Simulate solvation free energy in diverse solvents using quantum-chemical descriptors.
- Validation : Compare predictions with experimental shake-flask or chromatographic measurements (e.g., HPLC retention times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
